molecular formula C23H18N4O4S B13750514 Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- CAS No. 63251-41-2

Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]-

Cat. No.: B13750514
CAS No.: 63251-41-2
M. Wt: 446.5 g/mol
InChI Key: YZPDBHYMZMUJHD-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- is a complex organic compound known for its unique structure and properties. It is an azo compound, characterized by the presence of two azo groups (-N=N-) linking aromatic rings. This compound is often used in various industrial and research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- typically involves the diazotization of 2-hydroxy-5-methylphenylamine followed by coupling with 1-naphthylamine. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinone derivatives.

    Reduction: Reduction of the azo groups can yield amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- is utilized in various scientific research fields:

    Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its bioactive properties.

    Industry: Used in the production of dyes, pigments, and as a reagent in chemical manufacturing.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- involves its interaction with molecular targets through its azo groups. These interactions can lead to the formation of stable complexes with metal ions, influencing various biochemical pathways. The compound’s ability to undergo redox reactions also plays a significant role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt
  • Benzenesulfonic acid, 3-[[4-[(4-hydroxy-2-methylphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt

Uniqueness

Benzenesulfonic acid, 3-[[4-[(2-hydroxy-5-methylphenyl)azo]-1-naphthalenyl]azo]- is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its ability to form stable azo linkages and interact with various reagents makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

63251-41-2

Molecular Formula

C23H18N4O4S

Molecular Weight

446.5 g/mol

IUPAC Name

3-[[4-[(2-hydroxy-5-methylphenyl)diazenyl]naphthalen-1-yl]diazenyl]benzenesulfonic acid

InChI

InChI=1S/C23H18N4O4S/c1-15-9-12-23(28)22(13-15)27-26-21-11-10-20(18-7-2-3-8-19(18)21)25-24-16-5-4-6-17(14-16)32(29,30)31/h2-14,28H,1H3,(H,29,30,31)

InChI Key

YZPDBHYMZMUJHD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC=C(C3=CC=CC=C32)N=NC4=CC(=CC=C4)S(=O)(=O)O

Origin of Product

United States

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